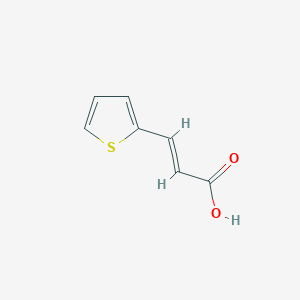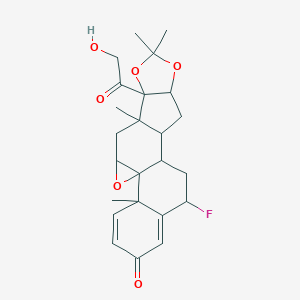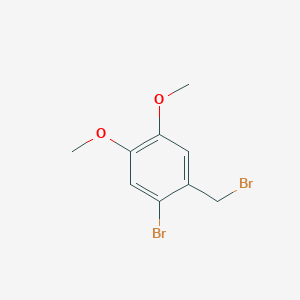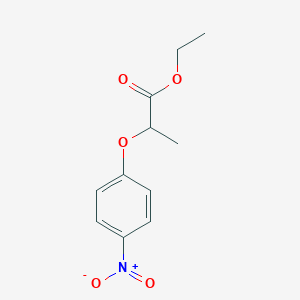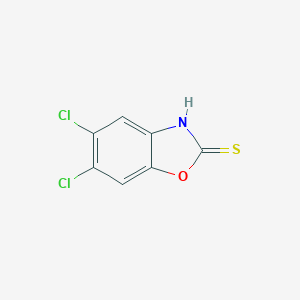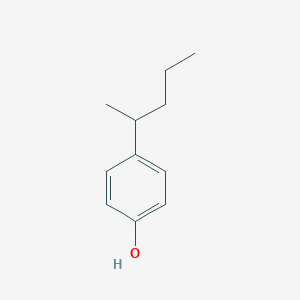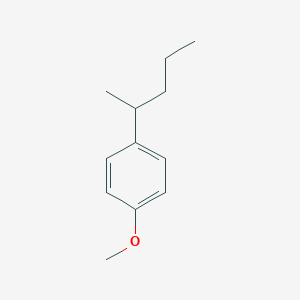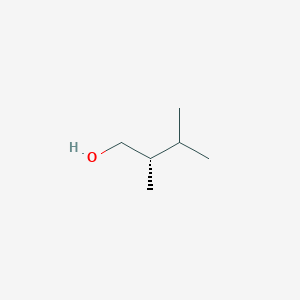
(2S)-2,3-dimethylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,3-dimethylbutan-1-ol, also known as pinene hydrate, is a colorless, viscous liquid with a pleasant odor. It is a chiral molecule with two enantiomers, (S)-pinene hydrate and (R)-pinene hydrate. This compound is widely used in the fragrance and flavor industry due to its fresh, woody, and earthy aroma. In recent years, pinene hydrate has gained attention in the scientific community for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Catalysis in Chemical Reactions
(2S)-2,3-dimethylbutan-1-ol has been studied for its role in catalysis, particularly in gas-phase reactions. For instance, its decomposition into various products like 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene, catalyzed by hydrogen bromide, has been examined (Johnson & Stimson, 1968).
Solid-State Polymorphism and Dynamics
Research into the solid-state polymorphism and dynamics of dimethylbutanols, including this compound, has been conducted. These studies involve understanding the complex solid-state polymorphism, including plastic crystalline phases and the dynamics of these substances in different states (Carignani et al., 2018).
Surface Organometallic Chemistry in Catalyst Development
This compound has been used in the development of selective catalysts for dehydrogenation processes. This involves the application of surface organometallic chemistry on oxide and metal to enhance the stability and performance of catalysts (Rougé et al., 2019).
Kinetics of Thermal Decomposition
The kinetics and mechanisms of thermal decomposition of this compound and its isomers have been a subject of study. This includes understanding the energy profiles, rate constants, and branching ratios of these decomposition processes, which is crucial for applications in thermal analysis and material science (Shiroudi & Zahedi, 2016).
Glassy State and Phase Changes
Studies on the glassy state and phase changes of compounds like 2,3-dimethylbutane provide insights into the thermodynamic properties of these substances. These studies are significant in understanding the behavior of materials in different states and transitions between them (Adachi et al., 1971).
Propiedades
IUPAC Name |
(2S)-2,3-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSWMAUXEHKFGX-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

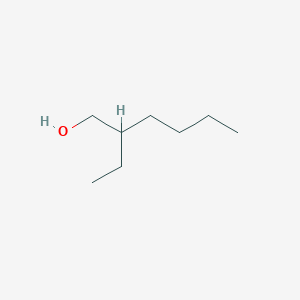
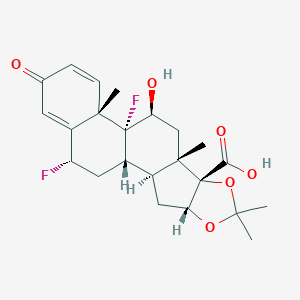
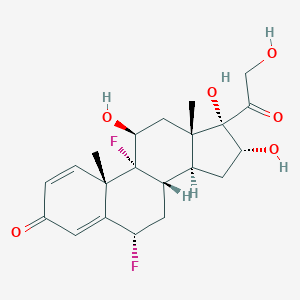
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)
